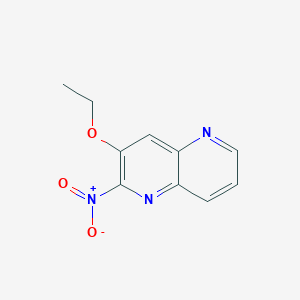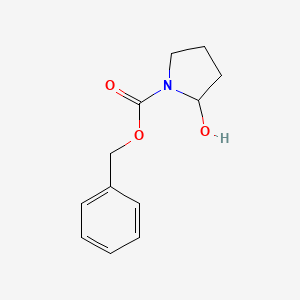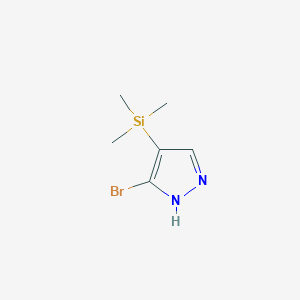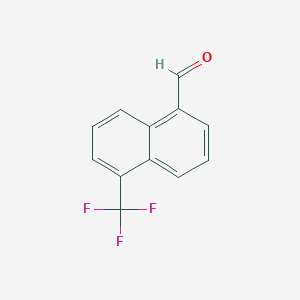
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H6N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate, followed by cyanation and hydroxylation reactions The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as copper(I) cyanide, under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines to form substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 4-cyano-5-oxo-2-nitrobenzoate.
Reduction: Methyl 4-cyano-5-hydroxy-2-aminobenzoate.
Substitution: Methyl 4-cyano-5-hydroxy-2-amidobenzoate.
Applications De Recherche Scientifique
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of methyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyano and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparaison Avec Des Composés Similaires
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-hydroxy-2-nitrobenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 4-cyano-2-nitrobenzoate: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
Methyl 4-cyano-5-hydroxybenzoate: Lacks the nitro group, leading to different redox properties and biological activities.
The presence of all three functional groups (cyano, hydroxyl, and nitro) in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C9H6N2O5 |
|---|---|
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
methyl 4-cyano-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O5/c1-16-9(13)6-3-8(12)5(4-10)2-7(6)11(14)15/h2-3,12H,1H3 |
Clé InChI |
QADPLLZIVBCKNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)


![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)

![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)



